1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolo-pyridazine core, followed by the introduction of the piperidine and trifluoromethylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one atom or group with another, which can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide include other triazolo-pyridazine derivatives These compounds share a similar core structure but may differ in the substituents attached to the core
Some similar compounds include:
- 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
- 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid
These compounds can be compared based on their chemical structure, reactivity, and biological activity to highlight the unique features of this compound.
Properties
Molecular Formula |
C21H23F3N6O |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23F3N6O/c1-13(2)19-27-26-17-6-7-18(28-30(17)19)29-10-8-14(9-11-29)20(31)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-14H,8-11H2,1-2H3,(H,25,31) |
InChI Key |
KVEYTJJCDZCCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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